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molecular formula C7H10BNO3 B1586741 2-Methyl-6-methoxypyridine-3-boronic acid CAS No. 459856-12-3

2-Methyl-6-methoxypyridine-3-boronic acid

Cat. No. B1586741
M. Wt: 166.97 g/mol
InChI Key: CWXWIICBKIHZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07358252B2

Procedure details

A solution of 6-methoxy-3-bromo-2-methylpyridine (59.8 g, 296 mmol) in dry THF (429 mL) was cooled with stirring to ˜−78° C. under a nitrogen atmosphere. A solution of n-butyl lithium (2.5 M, 130.4 mL, 326 mmol) in hexane was added dropwise over 30 min. The reaction mixture was stirred for 3 h at ˜−78° C. A solution of tri-isopropyl borate (102.7 mL, 445 mmol) in dry THF (100 mL) was added dropwise over 30 min. The reaction mixture was warmed to ambient temperature with stirring over 16 h. Acetic acid (37.35 g, 622 mmol), then water (110 mL) were added to the reaction mixture with stirring. After 2 h, the layers were separated and the organic layer was concentrated in vacuo. The residue was taken up in 2-propanol (750 mL) and solvent was removed on a rotary evaporator (bath temperature ˜50° C). The residue was triturated with ether. The product was collected by filtration and dried in vacuo (48.4 g): mp>200° C.; 1H-NMR(CD3OH, 300 MHz): δ 7.83 (d, 1H, J=8), 6.56 (d, 1H, J=8), 3.85 (s, 3H), 2.44 (s, 3H); GC-MS: 168 (M++H).
Quantity
59.8 g
Type
reactant
Reaction Step One
Name
Quantity
429 mL
Type
solvent
Reaction Step One
Quantity
130.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
102.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
37.35 g
Type
reactant
Reaction Step Four
Name
Quantity
110 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[C:6](Br)=[CH:5][CH:4]=1.C([Li])CCC.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C.C(O)(=O)C>C1COCC1.CCCCCC.O>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[C:6]([B:16]([OH:21])[OH:17])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
59.8 g
Type
reactant
Smiles
COC1=CC=C(C(=N1)C)Br
Name
Quantity
429 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
130.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
102.7 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
37.35 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
110 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring to ˜−78° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 h at ˜−78° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
with stirring over 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
solvent was removed on a rotary evaporator (bath temperature ˜50° C)
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo (48.4 g)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC=C(C(=N1)C)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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